(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups This compound is characterized by its intricate structure, which includes several hydroxyl groups, a spirocyclic system, and a polycyclic framework
Mechanism of Action
Target of Action
Polyphyllin C, a steroidal saponin, is known to exhibit activities against tyrosinase and antileishmanial activities . It has been found to have mild inhibitory activity against tyrosinase (IC50 = 36.87 µM) and moderate antileishmanial activity (IC50 = 1.59 µg/mL) . Tyrosinase is a key enzyme in melanin biosynthesis, involved in pigmentation, while Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis.
Pharmacokinetics
It’s known that the bioavailability of similar compounds is often low, partly due to hydrolysis by intestinal flora
Result of Action
Studies on similar compounds suggest that they can induce cell death and apoptosis in various cancer cells . They may also modulate immune responses by influencing the polarization of microglial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Polyphyllin C. For instance, the biosynthesis of polyphyllins in plants is known to be influenced by developmental cues and tissue specificity . Additionally, the compound’s action may be affected by the patient’s gut microbiota, which can metabolize the compound and potentially alter its bioavailability
Biochemical Analysis
Biochemical Properties
Polyphyllin C interacts with enzymes such as tyrosinase, exhibiting inhibitory activity . It also shows moderate antileishmanial activities .
Cellular Effects
Polyphyllin C has been found to have effects on various types of cells. For instance, it has been shown to induce apoptosis in human erythrocytes . It also exhibits anti-inflammatory properties, reducing inflammation in mice to alleviate pain .
Molecular Mechanism
The molecular mechanism of Polyphyllin C involves its interaction with various biomolecules. It has been found to exhibit mild inhibitory activity against the enzyme tyrosinase . Furthermore, it has moderate antileishmanial activities .
Temporal Effects in Laboratory Settings
It has been found that Polyphyllin C exhibits anti-inflammatory and analgesic properties .
Dosage Effects in Animal Models
The effects of Polyphyllin C vary with different dosages in animal models. For instance, Polyphyllin VII has been found to alleviate neuroinflammation after cerebral ischemia–reperfusion injury in mice .
Metabolic Pathways
It has been found that Polyphyllin C exhibits mild inhibitory activity against the enzyme tyrosinase .
Transport and Distribution
It has been found that the nine compounds from Paris polyphylla, including Polyphyllin C, were mainly distributed in the liver and lungs .
Subcellular Localization
It has been found that the nine compounds from Paris polyphylla, including Polyphyllin C, were mainly distributed in the liver and lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic system and the introduction of hydroxyl groups. Typical synthetic routes may include:
Formation of the spirocyclic system: This could involve cyclization reactions under specific conditions, such as the use of strong acids or bases.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl groups and spirocyclic systems.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple chiral centers, hydroxyl groups, and a spirocyclic system
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPWEBMROBPTK-GTCMQMDYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: Unfortunately, the provided research article focuses on the isolation and structural elucidation of Polyphyllins C, D, E, and F from Paris polyphylla but does not delve into the specific details of each individual compound. The article primarily focuses on the use of spectroscopic techniques, including 2D NMR, to determine the structures of these novel spirostanol saponins. [] To obtain detailed information on the molecular formula, weight, and spectroscopic data specifically for Polyphyllin C, you would need to refer to additional research articles or databases dedicated to this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.